A Comprehensive Technical Guide to 3-(Methoxycarbonyl)-2-methylphenylboronic Acid
A Comprehensive Technical Guide to 3-(Methoxycarbonyl)-2-methylphenylboronic Acid
Introduction
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(Methoxycarbonyl)-2-methylphenylboronic acid has emerged as a particularly valuable reagent, distinguished by its unique substitution pattern that offers a confluence of steric and electronic properties. This guide provides an in-depth examination of its chemical properties, reactivity, and best practices for its application, moving beyond catalog data to deliver actionable insights for laboratory and process development settings.
Core Chemical and Physical Properties
A foundational understanding of a reagent's physical and chemical identity is the first step in its successful application. The data below represents a consolidation of verified specifications for 3-(Methoxycarbonyl)-2-methylphenylboronic acid.
| Property | Data | Source(s) |
| CAS Number | 1451374-90-5 | [1][2] |
| Molecular Formula | C₉H₁₁BO₄ | [1] |
| Molecular Weight | 193.99 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 160 - 162 °C | [4] |
| Solubility | Soluble in methanol; slightly soluble in water | [4] |
The molecule's structure, featuring a boronic acid, a methyl group, and a methoxycarbonyl group on the phenyl ring, dictates its reactivity profile, which is dominated by its utility in carbon-carbon bond formation.
Reactivity and Synthetic Applications
The primary value of 3-(Methoxycarbonyl)-2-methylphenylboronic acid is realized in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and advanced materials.[5][6][7] The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]
Experimental Protocol: A Self-Validating Workflow
The following protocol for a generalized Suzuki-Miyaura coupling is designed to be a self-validating system, where the rationale behind each step ensures a higher probability of success and reproducibility.
Step 1: Reaction Assembly
-
In a reaction vessel, combine 3-(Methoxycarbonyl)-2-methylphenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
Causality & Expertise: The choice of base is critical. It activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6] The use of excess boronic acid can help drive the reaction to completion, especially with less reactive halides. The catalyst, typically a Pd(0) species, is the engine of the cycle.
Step 2: Establishing an Inert Atmosphere
-
Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes, or by using several freeze-pump-thaw cycles.
Trustworthiness: This step is non-negotiable. The Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive state, halting the catalytic cycle. An inert atmosphere protects the catalyst's integrity throughout the reaction.
Step 3: Thermal Conditions and Monitoring
-
Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
Causality & Expertise: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition. Continuous monitoring prevents the formation of degradation byproducts from excessive heating after the reaction has reached completion.
Step 4: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Trustworthiness: The aqueous workup removes the inorganic base and salts. Purification by chromatography is essential to isolate the desired biaryl product from unreacted starting materials, the boronic acid homocoupling byproduct, and residual catalyst.
Caption: A validated workflow for the Suzuki-Miyaura cross-coupling reaction.
Stability, Storage, and Handling
The utility of any reagent is directly tied to its stability. Boronic acids, while generally stable, require specific handling to prevent degradation.
Stability Considerations:
-
Dehydration: Like many boronic acids, this compound can undergo intermolecular dehydration upon prolonged heating or exposure to dehydrating conditions, forming a cyclic trimer known as a boroxine. This can impact stoichiometry and reactivity.
-
Protodeboronation: Under certain acidic or basic conditions, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This is generally less of a concern under standard Suzuki-Miyaura conditions.
Recommended Storage and Handling Protocol:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (argon or nitrogen) for long-term storage.[4][8]
-
Handling:
Caption: Logical relationship between handling protocols and reagent stability.
Analytical Characterization
Confirming the identity and purity of the starting material is a prerequisite for any successful synthesis. The following techniques are standard for the characterization of 3-(Methoxycarbonyl)-2-methylphenylboronic acid.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals in the aromatic region (approx. 7.0-8.0 ppm), a singlet for the methyl group (approx. 2.5 ppm), a singlet for the methoxy group (approx. 3.9 ppm), and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the methyl and methoxy carbons, the ester carbonyl carbon, and the carbon atom bonded to boron. |
| HPLC/UPLC | A primary peak corresponding to the main compound. This technique is also crucial for assessing purity and monitoring reaction progress. Methods are often developed using C18 columns. |
| FT-IR | Characteristic absorption bands for O-H stretching (boronic acid), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C bonds. |
| Mass Spec (ESI-MS) | Observation of the molecular ion [M-H]⁻ in negative mode or other adducts, confirming the molecular weight. Analysis can sometimes be challenging without derivatization.[13] |
References
-
Organic & Biomolecular Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
PMC. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]
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Semantic Scholar. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxycarbonyl-2-methylphenylboronic acid pinacol ester. Retrieved from [Link]
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PubMed. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Retrieved from [Link]
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PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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PubChem. (n.d.). (3-Methoxyphenyl)boronic acid. Retrieved from [Link]
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Journal of Materials Chemistry B (RSC Publishing). (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Retrieved from [Link]
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